Nvp-tnks656

Descripción general

Descripción

NVP-TNKS656 is an orally bioavailable inhibitor of tankyrase 2 (TNKS2; IC50 = 6 nM). It is selective for TNKS2 over poly(ADP-ribose) polymerase (PARP) 1 and 2 (IC50s = >19 and 32 nM, respectively). This compound inhibits Wnt ligand-induced signaling with an IC50 value of 3.5 nM in an HEK293 cell reporter assay. In vivo, this compound (350 mg/kg) reduces Axin 2 mRNA expression, a Wnt/β-catenin target gene, in MMTV-Wnt1 tumor bearing mice.

This compound, also known as TNKS656, is a potent and orally active Tankyrase Inhibitor. With an enthalpy-driven thermodynamic signature of binding, highly favorable physicochemical properties, and high lipophilic efficiency, this compound is well suited for further in vivo validation studies. Bioactivity of TNKS656: TNKS2 IC50 = 6nM, LiPE = 7.0, HEK298 STF IC50 = 3.5nM, Cmax/ Cellular IC50 = 23,000

Mecanismo De Acción

Target of Action

Nvp-tnks656 is a highly potent, selective, and orally active inhibitor of TNKS2 . TNKS2, also known as tankyrase 2, is a protein that plays a crucial role in several cellular processes, including the Wnt signaling pathway .

Mode of Action

This compound interacts with TNKS2, inhibiting its function. This inhibition is highly selective, with this compound showing over 300-fold selectivity against PARP1 and PARP2 . The interaction between this compound and TNKS2 is characterized by an enthalpy-driven thermodynamic signature of binding .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation. By inhibiting TNKS2, this compound acts as an antagonist of Wnt pathway activity . This results in the modulation of the Wnt pathway, which has downstream effects on various cellular processes.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is orally active, indicating good absorption. The compound also shows high lipophilic efficiency, suggesting good distribution characteristics . .

Result of Action

The molecular effect of this compound’s action is the inhibition of TNKS2, leading to the modulation of the Wnt signaling pathway . On a cellular level, this compound has been shown to promote apoptosis in cells resistant to PI3K or AKT inhibitors that have high nuclear β-catenin content .

Análisis Bioquímico

Biochemical Properties

This interaction is characterized by high potency and selectivity, with an IC50 value of 6 nM for TNKS2 . This means that Nvp-tnks656 can inhibit the activity of tankyrase at very low concentrations .

Cellular Effects

This compound exerts significant effects on various types of cells by modulating the Wnt pathway . By inhibiting tankyrase, this compound prevents the degradation of a protein called Axin, thereby suppressing the activity of the Wnt pathway . This can influence cell function in several ways, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to tankyrase and inhibiting its activity . As a result, Axin is stabilized and can inhibit the Wnt pathway, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has been shown to have good stability and oral bioavailability, making it suitable for in vivo studies

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects . At a dosage of 30 or 100 mg/kg, it demonstrated good exposure and moderate oral bioavailability . Some slight superproportional increase in oral exposure was observed between 30 and 100 mg/kg, with the dose-normalized AUC at the 100 mg/kg dose being twice as high as at the 30 mg/kg dose .

Metabolic Pathways

Given its role as a tankyrase inhibitor, it is likely to impact pathways related to poly (ADP-ribose) metabolism .

Transport and Distribution

Given its molecular properties, it is likely to be able to cross cell membranes and reach its target, tankyrase, within the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, tankyrase, which is found in various compartments within the cell

Actividad Biológica

NVP-TNKS656 is a novel small molecule inhibitor that targets tankyrases (TNKS1 and TNKS2), which are integral to the Wnt/β-catenin signaling pathway. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly hepatocellular carcinoma (HCC) and colon cancer. This article delves into the biological activity of this compound, presenting key research findings, case studies, and data tables.

This compound functions primarily by inhibiting the activity of tankyrases, which regulate the degradation of AXIN proteins in the Wnt signaling pathway. By stabilizing AXIN levels, this compound effectively reduces β-catenin accumulation, a critical mediator of Wnt signaling implicated in tumorigenesis.

Key Mechanisms:

- Inhibition of β-catenin activity : this compound decreases β-catenin levels, leading to reduced transcriptional activity of β-catenin/TCF4 complexes.

- Impact on epithelial-mesenchymal transition (EMT) : The compound suppresses markers associated with EMT, thereby inhibiting metastasis and invasion in cancer cells.

Antitumor Efficacy in HCC

A significant study demonstrated that this compound inhibits cell proliferation and induces apoptosis in HCC cell lines. The mechanism was linked to the downregulation of β-catenin and EMT markers.

Table 1: Effects of this compound on HCC Cell Lines

| Concentration (μM) | Cell Line | Proliferation Inhibition (%) | EMT Marker Expression (Reduction) |

|---|---|---|---|

| 2.5 | SMMC-7721 | 30 | Vimentin, N-cadherin |

| 10 | MHCC-97h | 50 | Vimentin, N-cadherin |

| 20 | SMMC-7721 | 70 | E-cadherin |

The study utilized a wound-healing assay to assess migration capabilities post-treatment with this compound. Results indicated a significant reduction in migration rates compared to control groups .

Case Study: Combination Therapy in Colon Cancer

In another investigation involving colon cancer models, this compound was combined with MEK inhibitors to overcome resistance mechanisms associated with MEK inhibition. This combination resulted in enhanced tumor regression in patient-derived xenograft models.

Table 2: Impact of Combination Therapy on Tumor Size

| Treatment | Initial Tumor Size (mm³) | Final Tumor Size (mm³) | % Reduction |

|---|---|---|---|

| MEK Inhibitor Only | 500 | 250 | 50 |

| MEK Inhibitor + this compound | 500 | 100 | 80 |

This study highlighted the potential of targeting the Wnt pathway as a means to enhance the efficacy of existing therapies .

Pharmacokinetics and Safety Profile

Research indicates that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability and effective plasma exposure levels in preclinical models. Toxicity assessments have shown minimal adverse effects at therapeutic doses, making it a promising candidate for further clinical evaluation .

Aplicaciones Científicas De Investigación

Hepatocellular Carcinoma (HCC)

NVP-TNKS656 has demonstrated significant anti-proliferative effects on HCC cell lines. Research indicates that treatment with this compound stabilizes AXIN levels and downregulates β-catenin, leading to reduced epithelial-mesenchymal transition (EMT) characteristics and diminished invasion capabilities of HCC cells.

Key Findings:

- Cell Viability: HCC cell lines treated with this compound showed reduced proliferation in a dose-dependent manner.

- Invasion Assays: The compound inhibited migration and invasion in wound healing and Transwell assays.

- Mechanistic Insights: Inhibition of TNKS led to the upregulation of E-cadherin and downregulation of vimentin and N-cadherin, indicating a reversal of EMT markers .

Breast Cancer

In models such as the MMTV-Wnt1 mouse xenograft, this compound has been shown to impair the growth of Wnt-dependent lesions. This suggests its potential utility in treating breast cancers that exhibit hyperactivation of the Wnt pathway.

Key Findings:

- Tumor Growth Inhibition: this compound effectively reduced tumor burden in preclinical models.

- Mechanistic Action: It was observed that the compound modulates Wnt signaling pathways, thereby impacting tumor cell proliferation .

Lung Cancer

Studies have indicated that this compound enhances the sensitivity of lung cancer cells to existing therapies, such as EGFR inhibitors. This suggests a combinatorial approach could be beneficial for patients with resistant forms of lung cancer.

Key Findings:

- Synergistic Effects: The compound sensitized lung cancer cells to erlotinib, an EGFR inhibitor, indicating its potential for combination therapies .

Data Tables

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Hepatocellular Carcinoma | Reduced cell proliferation and invasion | Stabilization of AXIN, downregulation of β-catenin |

| Breast Cancer | Impaired growth of Wnt-dependent tumors | Modulation of Wnt signaling |

| Lung Cancer | Enhanced sensitivity to EGFR inhibitors | Synergistic action with existing therapies |

Case Studies

-

Hepatocellular Carcinoma Study:

- Researchers treated two HCC cell lines with varying concentrations (0.125–20 μM) of this compound.

- Results showed significant inhibition of cell growth and colony formation compared to controls.

- Western blot analysis confirmed decreased levels of β-catenin and increased E-cadherin expression post-treatment .

- Breast Cancer Xenograft Model:

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which NVP-TNKS656 exerts its anti-proliferative effects in hepatocellular carcinoma (HCC) cell lines?

this compound inhibits tankyrases (TNKS1/2), stabilizing negative regulators of the Wnt/β-catenin and Hippo/YAP pathways. In HCC cell lines (e.g., HLE, HLF), it reduces YAP protein levels and downstream targets (CTGF, Cyr61) in a dose-dependent manner, while upregulating AMOTL1/AMOTL2, which sequesters YAP in the cytoplasm . This suppression of YAP/TEAD transcriptional activity correlates with reduced proliferation and increased apoptosis. Experimental validation includes Western blotting, luciferase reporter assays, and colony formation assays at concentrations ranging from 2.5–10 μM .

Q. How is the dose-dependent efficacy of this compound validated in preclinical cancer models?

Dose-response studies in HCC and colorectal cancer (CRC) cell lines demonstrate significant reductions in cell viability and clonogenicity at concentrations as low as 2.5 μM. For example, in MHCC97-H cells, 10 μM this compound reduced colony formation by >80% compared to controls. Mechanistic validation involves measuring Axin1/2 stabilization (via Western blot) and Axin2 mRNA suppression (qRT-PCR) to confirm Wnt pathway inhibition .

Q. What in vitro assays are critical for assessing this compound’s inhibition of Wnt/β-catenin signaling?

Key assays include:

- TOPflash/FOPflash luciferase reporter assays to quantify β-catenin/TCF transcriptional activity.

- Western blotting for Axin1/2 stabilization and β-catenin degradation.

- qRT-PCR for Wnt target genes (e.g., Axin2, Cyclin D1).

- Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase in MG-63 osteosarcoma cells at 0.1 μM) .

Advanced Research Questions

Q. How does this compound overcome resistance to PI3K/AKT inhibitors in colorectal cancer?

In CRC patient-derived xenografts (PDX) and sphere cultures, resistance to PI3K/AKT inhibitors correlates with nuclear β-catenin accumulation. This compound (350 mg/kg orally in mice) reduces nuclear β-catenin, stabilizes Axin1, and downregulates Wnt targets (e.g., Axin2 mRNA by 70–80%). This restores sensitivity to PI3K/AKT inhibitors by suppressing Wnt-driven survival pathways. FOXO3a activity is a predictive biomarker for this compound responsiveness .

Q. What experimental models validate this compound’s in vivo efficacy and pharmacokinetic properties?

- MMTV-Wnt1 mouse xenografts : Oral administration (350 mg/kg) shows low clearance (CL = 12 mL/min/kg), moderate oral bioavailability (F = 45%), and tumor growth inhibition via Axin2 suppression .

- CRC PDX models : Combination with MEK inhibitors reduces cyclin D1 and β-catenin, confirmed by Western blot and TOPflash assays .

Q. How does this compound synergize with other targeted therapies to enhance anti-tumor effects?

In CRC, this compound combined with MEK inhibitors (e.g., trametinib) reduces ERK phosphorylation and Cyclin D1 expression, inducing synergistic apoptosis. Mechanistic studies use RNA-seq to identify Wnt/β-catenin and MAPK pathway crosstalk. Dose matrices (e.g., 0.1–10 μM this compound + 0.01–1 μM MEKi) calculate combination indices (CI < 1) via Chou-Talalay analysis .

Q. What methodologies identify predictive biomarkers for this compound response?

- Immunohistochemistry (IHC) : Nuclear β-catenin levels in baseline tumors predict resistance to PI3K/AKT inhibitors .

- RNA profiling : FOXO3a-high tumors are more sensitive to this compound due to enhanced apoptosis signaling.

- CRISPR screens : TNKS1/2 knockout cell lines validate on-target effects and synthetic lethality with Wnt-activating mutations .

Q. How is this compound’s selectivity for TNKS1/2 over PARP1/2 demonstrated?

Biochemical assays (e.g., PARP1/2 enzymatic inhibition) show >300-fold selectivity for TNKS2 (IC50 = 6 nM) vs. PARP1/2 (IC50 > 2 μM). Structural studies reveal this compound binds to the NAD+-binding site of TNKS2 via a dihydropyran scaffold, confirmed by X-ray crystallography .

Q. Methodological Considerations

Q. What statistical approaches are used to analyze dose-dependent effects in this compound studies?

- ANOVA with post-hoc tests : Compare clonogenicity and apoptosis across concentrations (e.g., F-values > 90.46 in HCC cell lines) .

- Nonlinear regression : Calculate IC50 values (e.g., 6 nM for TNKS2 inhibition) .

- Kaplan-Meier analysis : Assess progression-free survival in PDX models stratified by β-catenin levels .

Q. How are patient-derived organoids (PDOs) utilized to study this compound’s translational potential?

CRC PDOs with APC or CTNNB1 mutations are treated with this compound (1–10 μM) to measure viability (CellTiter-Glo) and Wnt activity (TOPflash). Single-cell RNA-seq identifies subpopulations with differential YAP/TAZ activation, informing resistance mechanisms .

Propiedades

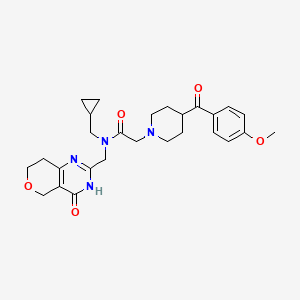

IUPAC Name |

N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBNAYFDZEYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.